Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe

CAS No.: 79943-68-3

Cat. No.: VC3772328

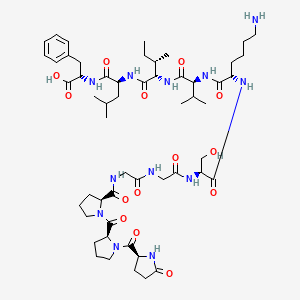

Molecular Formula: C54H84N12O14

Molecular Weight: 1125.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79943-68-3 |

|---|---|

| Molecular Formula | C54H84N12O14 |

| Molecular Weight | 1125.3 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80)/t32-,34-,35-,36-,37-,38-,39-,40-,44-,45-/m0/s1 |

| Standard InChI Key | QXXBUXBKXUHVQH-FMTGAZOMSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCC(=O)N4 |

| SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 |

Introduction

Chemical Structure and Identity

The compound pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe is an undecapeptide consisting of eleven amino acids with a pyroglutamic acid (pGlu) at the N-terminus and phenylalanine (Phe) at the C-terminus. This peptide is also known as the Hydra Head Activator (HA) due to its original discovery and characterization in the freshwater coelenterate Hydra. The complete primary structure is:

pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe-OH

The unique sequence begins with a pyroglutamic acid residue (a cyclized form of glutamic acid), followed by two proline residues, two glycine residues, serine, lysine, valine, isoleucine, leucine, and ending with phenylalanine. This specific amino acid sequence is critical for its biological activity and has been remarkably conserved through evolution .

Structural Characteristics

The peptide's structure includes several noteworthy features:

-

N-terminal pyroglutamic acid, which provides stability against aminopeptidases

-

Two rigid proline residues that influence the peptide's conformational properties

-

A flexible glycine-glycine segment that allows for specific folding patterns

-

A hydrophobic C-terminal region (Val-Ile-Leu-Phe) that likely contributes to receptor binding

The three-dimensional structure of this peptide is influenced by its amino acid composition, particularly the proline residues which often induce turns in peptide chains, potentially creating a unique spatial arrangement crucial for receptor recognition .

Synthesis Methodologies

The synthesis of pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe has been accomplished through various chemical approaches, with solution-phase peptide synthesis being particularly well-documented.

Solution-Phase Synthesis

The synthesis of this peptide by solution methods typically involves strategic fragment condensation approaches. According to research conducted by Sakura et al., the peptide was synthesized by dividing the sequence into manageable fragments and then coupling these fragments in a controlled manner .

The synthetic strategy involved:

-

Preparation of the N-terminal tetrapeptide Z-pGlu-Pro-Pro-Gly-N₂H₃Boc by reaction between Z-pGlu-Pro-OH and H-Pro-Gly-NHNHBoc using dicyclohexylcarbodiimide

-

Synthesis of the C-terminal heptapeptide Boc-Gly-Ser-Lys(Z)-Val-Ile-Leu-Phe-OH

-

Final coupling of these fragments followed by deprotection to yield the complete undecapeptide

Synthesis of Analogs

Several analogs of the original peptide have been synthesized to study structure-activity relationships and develop radioimmunoassay techniques. These analogs include:

-

Tyr¹¹-HA: pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Tyr-OH

-

des-Phe¹¹-HA: pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-OH

-

Arg¹-HA: Arg-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe-OH

-

Phe⁵-HA: pGlu-Pro-Pro-Gly-Phe-Ser-Lys-Val-Ile-Leu-Phe-OH

These analogs have been instrumental in understanding the relationship between the peptide's structure and its biological functions. The Tyr¹¹-HA analog, for example, was specifically designed to facilitate radioiodination for radioimmunoassay development .

Synthetic Challenges and Solutions

The synthesis of this peptide presents several challenges, including:

-

Protection of the lysine side chain during coupling reactions

-

Maintaining the integrity of the pyroglutamic acid residue

-

Preventing racemization during fragment coupling

-

Achieving efficient deprotection without affecting sensitive residues

These challenges have been addressed using various techniques such as:

-

Selective deprotection using trifluoroacetic acid (TFA) at 15°C for 45 minutes to suppress NE-Z cleavage of lysine

-

Azide coupling methods for joining peptide fragments

Analytical Characterization

Chemical Composition Analysis

The synthesized peptide's purity and composition have been verified through amino acid analysis after acid hydrolysis, confirming the expected ratios of constituent amino acids. For example, analysis of the synthetic pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe-OH revealed the following amino acid ratios after 24-hour hydrolysis:

| Amino Acid | Theoretical Ratio | Found Ratio (24h) | Found Ratio (48h) |

|---|---|---|---|

| Lys | 1.00 | 1.01 | 1.08 |

| Ser | 1.00 | 0.91 | 0.82 |

| Glu | 1.00 | 1.05 | 1.05 |

| Pro | 2.00 | 2.02 | 2.02 |

| Gly | 2.00 | 2.06 | 2.07 |

| Val | 1.00 | 0.79 | 0.98 |

| Ile | 1.00 | 0.74 | 0.90 |

| Leu | 1.00 | 0.95 | 0.95 |

The slight variations in observed ratios, particularly for valine and isoleucine, reflect the known resistance of these amino acids to complete hydrolysis within 24 hours .

Chromatographic Profiles

Chromatographic analysis using thin-layer chromatography (TLC) has been employed to monitor the progress of synthesis reactions and confirm the purity of intermediates and final products. Typical Rf values observed during the synthesis include:

-

Z-pGlu-Pro-Pro-Gly-N₂H₃Boc (VI): Rf₁ 0.75, Rf₂ 0.82

-

H-Gly-Ser-Lys(Z)-Val-Ile-Leu-Tyr-OH - TFA (XII'): Rf₁ 0.55, Rf₂ 0.71

These chromatographic profiles serve as important fingerprints for identifying the correct peptide sequences and confirming successful synthetic steps .

Biological Activities and Mechanisms

The peptide pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe was originally identified as a head activator in Hydra, where it plays a crucial role in developmental processes. The biological significance of this peptide extends beyond Hydra, as similar structures have been found to exhibit comparable activities in mammalian systems.

Developmental Regulation

The peptide functions as a key regulator in head-specific growth and differentiation processes. In Hydra, it stimulates the proliferation of cells in the head region, contributing to the organism's remarkable regenerative capabilities . This developmental regulation function suggests a highly conserved role in controlling cellular growth patterns across diverse organisms.

Cellular Effects

At the cellular level, the peptide influences:

-

Cell proliferation, particularly in neural tissues

-

Differentiation of progenitor cells into specialized cell types

-

Morphogenetic processes related to pattern formation

These effects demonstrate the peptide's potential importance in various biological contexts, from basic developmental processes to potential therapeutic applications in tissue regeneration and wound healing.

Immunological Properties and Assay Development

Antisera Production

Researchers have successfully produced antisera against the synthetic peptide by immunizing rabbits. According to Sakura et al., three rabbits were immunized with the synthetic pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe-OH, resulting in two anti-HA antisera with sufficient titer for experimental use .

Radioimmunoassay Development

One of the significant achievements in the study of this peptide has been the development of radioimmunoassay (RIA) techniques for its quantification in biological samples. The Tyr¹¹-HA analog (pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Tyr-OH) was specifically designed to facilitate radioiodination, enabling sensitive detection of the peptide in complex biological matrices .

The development of these immunological tools has been crucial for advancing research on the peptide's distribution, metabolism, and physiological roles in various organisms.

Structure-Activity Relationships

The relationship between the peptide's structural features and its biological activities has been investigated through the synthesis and testing of various analogs. These studies have provided insights into which regions of the peptide are critical for its biological functions.

Key Structural Elements

Several structural features appear to be particularly important for the peptide's biological activity:

-

The N-terminal pGlu-Pro-Pro sequence, which likely contributes to the peptide's stability and receptor recognition

-

The central Gly-Gly-Ser-Lys segment, which may provide flexibility and specific binding interactions

-

The C-terminal Val-Ile-Leu-Phe sequence, which contains hydrophobic residues that often contribute to receptor binding pocket interactions

Modifications to these regions, as demonstrated in the synthesis of various analogs, can significantly affect the peptide's biological potency and specificity .

Future Research Directions

The study of pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe continues to offer promising avenues for future research across multiple disciplines.

Technological Advances

Advances in peptide synthesis technologies, structural biology techniques, and molecular modeling approaches are likely to facilitate more detailed understanding of this peptide's structure-function relationships and mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume